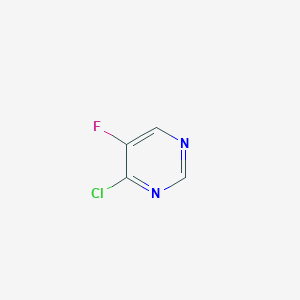

4-Chloro-5-fluoropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-4-3(6)1-7-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSSAJKZELMQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591501 | |

| Record name | 4-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347418-42-2 | |

| Record name | 4-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Chloro-5-fluoropyrimidine: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoropyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyrimidine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and a plausible synthetic route for this compound, intended to serve as a valuable resource for professionals in research and development.

Chemical Properties and Structure

This compound is a red-brown liquid at room temperature.[1] The strategic placement of a chloro group at the 4-position and a fluoro group at the 5-position of the pyrimidine ring imparts distinct reactivity, making it a valuable intermediate for nucleophilic substitution reactions.

Quantitative Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClFN₂ | [1] |

| Molecular Weight | 132.53 g/mol | [1] |

| CAS Number | 347418-42-2 | [1][2] |

| Appearance | Red-brown liquid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Structural Representation

The structure of this compound is characterized by a pyrimidine ring substituted with a chlorine atom at position 4 and a fluorine atom at position 5.

| Identifier | String |

| SMILES | C1=C(C(=NC=N1)Cl)F |

| InChI | InChI=1S/C4H2ClFN2/c5-4-2(6)1-7-3-8-4/h1,3H |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved from 5-fluorouracil, a readily available starting material. The process involves two main steps: the tautomerization of 5-fluorouracil to 5-fluoropyrimidin-4-one and the subsequent chlorination to yield the final product.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

Materials:

-

5-Fluoropyrimidin-4-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or other suitable base)

-

Inert solvent (e.g., toluene, acetonitrile)

-

Ice bath

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 5-fluoropyrimidin-4-one in an inert solvent.

-

Addition of Base: Add N,N-dimethylaniline to the suspension.

-

Chlorination: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride via the dropping funnel, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.

-

Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.

Note: This is a generalized protocol and the specific reaction conditions (e.g., stoichiometry, temperature, and reaction time) may require optimization.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its halogen substitutions enhance its reactivity, making it an ideal starting material for further chemical modifications.[1]

Pharmaceutical Development

This compound is a key intermediate in the development of pharmaceuticals, particularly in the fields of:

-

Antiviral Agents: It is utilized in the synthesis of nucleoside analogs, which are fundamental in the treatment of viral infections.[1]

-

Anticancer Agents: The pyrimidine scaffold is a common feature in many anticancer drugs, and this compound provides a convenient entry point for the synthesis of novel therapeutic candidates.[1]

Agrochemicals

In the agrochemical sector, this compound is used in the formulation of:

-

Herbicides and Pesticides: Its derivatives are effective in controlling unwanted plant growth and pests, contributing to improved crop yields.[1]

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in the public domain. Researchers are advised to acquire this data on their synthesized or purchased material for verification of structure and purity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. While detailed experimental data is somewhat limited in publicly accessible sources, its established role as a precursor to complex, biologically active molecules underscores its importance in modern chemical synthesis and drug discovery. The information and representative protocols provided in this guide aim to facilitate its use in research and development endeavors.

References

4-Chloro-5-fluoropyrimidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-fluoropyrimidine (CAS Number: 347418-42-2), a key heterocyclic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors. This document details its chemical and physical properties, outlines its applications in drug discovery, particularly in the development of antiviral and anticancer agents, and discusses its role as a significant impurity in the synthesis of antifungal medications. While detailed experimental protocols and spectroscopic data for this specific compound are not widely published, this guide consolidates available information to support research and development activities.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative with the molecular formula C₄H₂ClFN₂. Its structure, featuring both a chloro and a fluoro substituent on the pyrimidine ring, imparts unique reactivity, making it a valuable intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 347418-42-2 | [1][2][3][4] |

| Molecular Formula | C₄H₂ClFN₂ | [1][3] |

| Molecular Weight | 132.52 g/mol | [1][5] |

| Appearance | Red-brown liquid | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage Conditions | Store at 0-8°C | [3] |

| Synonyms | 4-Chloro-5-fluoro-1,3-diazine, Voriconazole Impurity 3 | [4][6] |

Synthesis and Reactivity

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, general synthetic routes for halogenated pyrimidines often involve the chlorination of corresponding pyrimidinone precursors. One described method for a similar compound involves chlorination using chlorine gas[1]. The reactivity of the this compound scaffold is characterized by the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, which is a key step in the synthesis of more complex molecules.

The pyrimidine ring is electron-deficient, and this is further enhanced by the presence of the electronegative halogen substituents, making the carbon atoms of the ring electrophilic and prone to attack by nucleophiles.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules.

Antiviral and Anticancer Agents

This compound is a key starting material for the synthesis of nucleoside analogs.[3][7] Nucleoside analogs are a class of compounds that mimic natural nucleosides and can interfere with the replication of viral or cancerous cells by inhibiting essential enzymes like polymerases.[8][9] The pyrimidine core of this compound can be modified and subsequently coupled with a sugar moiety to generate these potent therapeutic agents.

Agrochemicals

In the agrochemical industry, this compound is utilized in the formulation of herbicides and pesticides.[3][7] Its ability to target specific biological pathways in weeds and pests makes it a valuable component in the development of effective crop protection products.[3]

Role as a Pharmaceutical Impurity

This compound is recognized as "Voriconazole Impurity 3," an impurity formed during the synthesis of the antifungal drug Voriconazole.[6] As such, its synthesis and characterization are important for quality control and regulatory purposes in the pharmaceutical manufacturing of Voriconazole.[6]

Experimental Protocols

As of the latest available data, specific and detailed experimental protocols for the synthesis and reactions of this compound are not widely disseminated in peer-reviewed literature or public databases. Researchers interested in utilizing this compound are advised to consult chemical suppliers for any available technical notes or to develop procedures based on established methodologies for similar halogenated pyrimidines. A general workflow for a nucleophilic substitution reaction, which is a common application for this compound, is depicted below.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a synthetic building block rather than a biologically active molecule that directly interacts with signaling pathways. Its derivatives, however, particularly nucleoside analogs, are designed to interfere with critical cellular or viral processes. The logical relationship for the utility of this compound in drug development is illustrated below.

Safety and Handling

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, MS) for this compound (CAS 347418-42-2) are not present in the currently available public scientific literature. Researchers are advised to acquire their own analytical data upon purchase and purification of the compound to confirm its identity and purity.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex organic molecules with significant biological activity. Its primary utility lies in its role as a precursor to nucleoside analogs for antiviral and anticancer drug discovery. While the availability of detailed public data on its synthesis and spectroscopic properties is limited, its commercial availability allows for its use in research and development. Further publication of experimental protocols and analytical data would greatly benefit the scientific community.

References

- 1. This compound | 347418-42-2 | NC57386 [biosynth.com]

- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voriconazole USP RC A | 182230-43-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. scbt.com [scbt.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-fluoropyrimidine from 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway from the readily available starting material, 5-fluorouracil (5-FU), to the valuable intermediate, 4-chloro-5-fluoropyrimidine. The primary and most robustly documented route proceeds through the key intermediate, 2,4-dichloro-5-fluoropyrimidine. This document details the established chlorination of 5-fluorouracil and subsequently addresses the challenges and potential strategies for the selective synthesis of the desired this compound.

Part 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a foundational step. It is typically achieved through a high-temperature reaction with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base which acts as an acid scavenger and catalyst.

Reaction Pathway and Mechanism

The synthesis involves the conversion of the tautomeric keto-enol form of 5-fluorouracil into the dichloro derivative. The hydroxyl groups of the enol form are substituted by chlorine atoms. Phosphorus oxychloride is the chlorine source, and a base like N,N-dimethylaniline (DMA) or triethylamine facilitates the reaction.[1]

Caption: General reaction pathway for the synthesis of 2,4-dichloro-5-fluoropyrimidine.

Experimental Protocols

Below are detailed experimental protocols derived from established industrial and laboratory procedures.

Protocol 1: Chlorination using Phosphorus Oxychloride and N,N-Dimethylaniline

This is a widely cited method for the large-scale production of 2,4-dichloro-5-fluoropyrimidine.[1][2]

-

Reaction Setup: Under a nitrogen atmosphere, charge a suitable reactor with 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.5 - 10.0 mole equivalents).[1][2]

-

Heating: Heat the stirred mixture to approximately 100-114°C.[1][2]

-

Base Addition: Slowly add N,N-dimethylaniline (1.5 - 2.0 mole equivalents) over several hours, maintaining the reaction temperature.[1][2]

-

Reaction: Stir the resulting mixture at the elevated temperature for 2 to 4 hours until the reaction is complete (monitored by TLC or HPLC).[1]

-

Cooling: Cool the reaction mixture to ambient temperature (approx. 20°C).

-

Quenching: In a separate vessel containing a mixture of water and dichloromethane, slowly and carefully quench the reaction mixture, ensuring the temperature does not exceed 40°C.[2]

-

Extraction & Washing: Stir the quenched mixture for at least 3 hours. Separate the organic and aqueous layers. Wash the aqueous phase with additional dichloromethane. Combine the organic layers and wash sequentially with concentrated hydrochloric acid and 5% w/w aqueous sodium bicarbonate solution.[2]

-

Isolation: Concentrate the washed organic solution by distillation at atmospheric pressure to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane.[2]

Protocol 2: Alternative Chlorination using Triphosgene

An alternative method utilizes triphosgene as the chlorinating agent in a suitable solvent like toluene.[3]

-

Reaction Setup: To a solution of 5-fluorouracil in toluene, add triphosgene.

-

Catalyst Addition: Slowly add a tertiary amine catalyst (e.g., triethylamine, N,N-diisopropylethylamine) at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-24 hours.

-

Workup: After cooling, separate the layers, evaporate the toluene from the organic layer, and purify the product by distillation.[3]

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes various reported conditions for the synthesis of 2,4-dichloro-5-fluoropyrimidine.

| Parameter | Method 1 (POCl₃/DMA)[1][2] | Method 2 (Triphosgene)[3] |

| Starting Material | 5-Fluorouracil | 5-Fluorouracil |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Triphosgene |

| Base/Catalyst | N,N-Dimethylaniline (DMA) | Tertiary Amine (e.g., TEA) |

| Solvent | Neat POCl₃ / Dichloromethane (workup) | Toluene |

| Reaction Temperature | 100 - 114°C | Reflux |

| Reaction Time | 2 - 13 hours | 2 - 24 hours |

| Reported Yield | 92.2% - 95% | High (not specified) |

| Reported Purity | >98% | >99% |

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of 2,4-dichloro-5-fluoropyrimidine.

Part 2: Synthesis of this compound

The synthesis of this compound from 2,4-dichloro-5-fluoropyrimidine is challenging due to the inherent reactivity of the pyrimidine ring.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

In 2,4-dichloropyrimidines substituted with an electron-withdrawing group at the C-5 position, such as fluorine, the C-4 position is significantly more reactive towards nucleophilic attack than the C-2 position. This selectivity is attributed to the greater stabilization of the Meisenheimer complex intermediate when the attack occurs at C-4.[3][4] Consequently, most reactions with nucleophiles will result in substitution at the C-4 position, leaving the C-2 chlorine intact.

Proposed Synthetic Strategy: Selective Reduction

To obtain this compound, a selective de-chlorination at the C-2 position is required. Catalytic hydrogenation is a common method for the reduction of aryl chlorides.

A proposed, though not widely documented, method involves the selective catalytic hydrogenation of 2,4-dichloro-5-fluoropyrimidine. This transformation requires careful selection of the catalyst and reaction conditions to favor the reduction of the more electron-deficient C-2 chloro group while preserving the C-4 chloro group.

Proposed Protocol: Selective Catalytic Hydrogenation

-

Reaction Setup: Dissolve 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

-

Catalyst: Add a palladium-based catalyst, such as palladium on carbon (Pd/C), and a base (e.g., triethylamine or sodium acetate) to neutralize the HCl formed during the reaction.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress closely using GC-MS or HPLC to maximize the formation of the mono-chlorinated product and minimize the formation of fully de-chlorinated 5-fluoropyrimidine.

-

Workup: Upon completion, filter off the catalyst. Remove the solvent under reduced pressure and purify the residue using chromatography or distillation to isolate this compound.

Note: The success of this selective reduction is highly dependent on the specific catalyst, solvent, base, pressure, and temperature used. Significant optimization would be required to achieve high selectivity and yield.

Logical Pathway for Selective Synthesis

Caption: Logical pathway from 5-fluorouracil to this compound.

Conclusion

The synthesis of this compound from 5-fluorouracil is a multi-step process that hinges on the successful synthesis of the key intermediate, 2,4-dichloro-5-fluoropyrimidine. While the initial chlorination of 5-fluorouracil is a high-yield and well-documented industrial process, the subsequent selective removal of the C-2 chlorine presents a significant chemical challenge due to the inherent regioselectivity of the pyrimidine ring. The development of a robust and selective reduction protocol is the critical step to achieving an efficient synthesis of the target this compound, a valuable building block for the pharmaceutical industry. Further research and process optimization in the area of selective catalytic hydrogenation are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Profile of 4-Chloro-5-fluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-5-fluoropyrimidine (CAS No. 347418-42-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and spectral data of analogous structures. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.85 | d | ~3.0 | H-2 |

| 8.60 | d | ~1.5 | H-6 |

Note: The proton spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyrimidine ring. The coupling will be due to through-space coupling with the fluorine atom and smaller proton-proton coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 158.0 (d, ¹JCF ≈ 250 Hz) | C-5 |

| 155.5 (d, ³JCF ≈ 15 Hz) | C-4 |

| 154.0 (d, ³JCF ≈ 10 Hz) | C-6 |

| 145.0 (d, ²JCF ≈ 25 Hz) | C-2 |

Note: The carbon signals will be split due to coupling with the fluorine atom. The one-bond carbon-fluorine coupling (¹JCF) is expected to be the largest.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as reference)

| Chemical Shift (δ) ppm | Multiplicity |

| -130 to -145 | m |

Note: The fluorine spectrum is predicted to show a multiplet due to coupling with the adjacent protons. The chemical shift is in the typical range for a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| 1600-1550 | Medium-Strong | C=N stretching |

| 1500-1400 | Medium-Strong | C=C stretching (aromatic ring) |

| 1250-1150 | Strong | C-F stretching |

| 850-750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 132/134 | 100/33 | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 105/107 | Variable | [M-HCN]⁺ |

| 97 | Variable | [M-Cl]⁺ |

| 70 | Variable | [C₃H₂N₂]⁺ |

Note: The molecular ion peak is expected to show a characteristic 3:1 ratio for the M and M+2 peaks, confirming the presence of one chlorine atom.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Protocol for ¹H, ¹³C, and ¹⁹F NMR:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe for the respective nucleus (¹H, ¹³C, or ¹⁹F).

-

Set the appropriate spectral width, acquisition time, and relaxation delay for each experiment.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum with or without proton decoupling to observe the coupling patterns.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the external standard.

-

Integrate the signals in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) - IR:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount (a few milligrams) of solid this compound or a single drop if it is a liquid onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant absorption peaks with their wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) - MS:

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

-

-

Instrument Setup:

-

Use a mass spectrometer with an electron ionization source.

-

Set the ionization energy to 70 eV.

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 30-200 amu).

-

-

Data Acquisition:

-

Acquire the mass spectrum. If using a GC, the spectrum will be recorded as the compound elutes from the column.

-

-

Data Processing:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a spectral library if available.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and standardized protocols for their experimental determination. Researchers are encouraged to use this information as a starting point for their analytical studies.

Reactivity of Chloro and Fluoro Groups in 4-Chloro-5-fluoropyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the chloro and fluoro substituents in 4-chloro-5-fluoropyrimidine, a versatile heterocyclic building block of significant interest in medicinal and agrochemical research. The document elucidates the underlying principles governing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this scaffold. Detailed experimental protocols for the selective functionalization of the C4 position are presented, alongside a discussion of the factors influencing the disparate reactivity of the C-Cl and C-F bonds. This guide serves as a critical resource for chemists engaged in the design and synthesis of novel pyrimidine-based compounds.

Introduction

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.[1] Its utility stems from the presence of two distinct halogen atoms, a chloro group at the C4 position and a fluoro group at the C5 position, which offer differential reactivity towards nucleophilic displacement. Understanding the factors that govern the selective substitution of these halogens is paramount for the strategic design and efficient synthesis of complex molecular architectures. This guide delves into the electronic and steric factors that dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the this compound core.

Theoretical Framework: Understanding Reactivity in Halopyrimidines

The reactivity of halopyrimidines in SNAr reactions is primarily governed by the electron-deficient nature of the pyrimidine ring, which is further influenced by the number and position of halogen substituents and other functional groups. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack.

Positional Activation in the Pyrimidine Ring

In the pyrimidine nucleus, the C2, C4, and C6 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens. The C5 position, however, is less electrophilic. In the case of this compound, the chloro group is situated at an activated position (C4), while the fluoro group is at a less activated position (C5). This positional difference is a primary determinant of the observed regioselectivity in SNAr reactions.

The Role of the Halogen Leaving Group

The nature of the halogen itself plays a crucial role in determining its lability as a leaving group in SNAr reactions. There are two key factors to consider:

-

Electronegativity and Inductive Effect: Fluorine is the most electronegative halogen, and its strong electron-withdrawing inductive effect makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack.

-

Carbon-Halogen Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond. This is due to the greater electrostatic attraction between the small, highly electronegative fluorine atom and the carbon atom.

In many SNAr reactions on activated aromatic systems, the rate-determining step is the initial nucleophilic attack. In such cases, the more electron-withdrawing substituent (fluorine) can accelerate the reaction. However, the greater strength of the C-F bond can make the subsequent expulsion of the fluoride ion more difficult compared to the chloride ion.

For this compound, the chloro group at the activated C4 position is preferentially displaced by nucleophiles. This is a consequence of both the electronic activation of the C4 position and the lower bond energy of the C-Cl bond compared to the C-F bond.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The reaction of this compound with nucleophiles overwhelmingly results in the selective substitution of the chloro group at the C4 position. The fluoro group at the C5 position remains intact under typical SNAr conditions.

Logical Flow of Regioselectivity

Caption: Factors governing the regioselective substitution at the C4 position.

Quantitative Data

| Nucleophile (Nu-H) | Reaction Conditions | Major Product | Typical Yield (%) | Reference |

| Ammonia (NH₃) | Aqueous Ammonia, 60°C | 4-Amino-5-fluoropyrimidine | High | Inferred from related reactions |

| Primary Amines (R-NH₂) | Base (e.g., Et₃N), Solvent (e.g., EtOH), Reflux | 4-(Alkyl/Aryl)amino-5-fluoropyrimidine | Good to Excellent | Inferred from related reactions |

| Secondary Amines (R₂NH) | Base (e.g., DIPEA), Solvent (e.g., CH₃CN), 0°C to RT | 4-(Dialkyl/Diaryl)amino-5-fluoropyrimidine | Good to Excellent | Inferred from related reactions |

Note: The yields are qualitative estimates based on the general reactivity of similar systems. Specific yields will be dependent on the exact reaction conditions and the nature of the nucleophile.

Experimental Protocols

The following section provides a detailed experimental protocol for a representative SNAr reaction on this compound, specifically the synthesis of 2-chloro-4-amino-5-fluoropyrimidine from 2,4-dichloro-5-fluoropyrimidine, which demonstrates the selective displacement of the C4-chloro group.

Synthesis of 2-Chloro-4-amino-5-fluoropyrimidine

This protocol is adapted from a known procedure for the selective amination of a dihalopyrimidine.

Reaction Scheme:

Materials:

-

2,4-dichloro-5-fluoropyrimidine

-

Aqueous ammonia (15%)

-

Phosphorus oxychloride (POCl₃) (for the synthesis of the starting material)

-

5-Fluorouracil (for the synthesis of the starting material)

-

A suitable base (e.g., Diethylamine, DMF, N,N-Dimethylaniline, Triethylamine, DMAP) (for the synthesis of the starting material)

-

Ice

-

Water

-

Round bottom flask

-

Stirring apparatus

-

Heating mantle/oil bath

-

Filtration apparatus

Procedure for the preparation of 2,4-dichloro-5-fluoropyrimidine (Starting Material):

-

To a clean and dry round bottom flask, add phosphorus oxychloride (POCl₃, 4 eq) and a catalytic amount of a suitable base (0.5 ml) at room temperature under stirring.

-

After 10 minutes, add 5-fluorouracil (1 eq) portion-wise to the above mixture at room temperature. Control any exothermic reaction by placing the flask in an ice-water bath.

-

Stir the mixture at room temperature for 20 minutes and then slowly raise the temperature to 106-110 °C for 14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the reaction mass to room temperature and pour it into ice-cold water (100 ml) under vigorous stirring.

-

Adjust the pH of the solution to 8.

-

Stir the resulting mixture for 15 minutes.

-

Filter the obtained light brown colored solid, wash with water (2 x 10 ml), and dry well to obtain 2,4-dichloro-5-fluoropyrimidine.

Procedure for the amination at the C4 position:

-

The crude 2,4-dichloro-5-fluoropyrimidine is then subjected to amination.

-

Treat the 2,4-dichloro-5-fluoropyrimidine with 15% aqueous ammonia at 60°C.

-

The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the 2-chloro-4-amino-5-fluoropyrimidine product.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 2-chloro-4-amino-5-fluoropyrimidine.

Reactivity of the Fluoro Group

The fluoro group at the C5 position of this compound is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. This inertness can be attributed to:

-

Positional Deactivation: The C5 position is inherently less electrophilic compared to the C2, C4, and C6 positions.

-

High C-F Bond Energy: The exceptional strength of the C-F bond makes its cleavage energetically unfavorable.

Displacement of the C5-fluoro group would require significantly harsher reaction conditions, which may lead to decomposition of the pyrimidine ring or other undesired side reactions. This differential reactivity is a key synthetic advantage, allowing for the selective functionalization at the C4 position while retaining the fluorine atom for potential subsequent transformations or as a key pharmacophore.

Applications in Drug Development

The selective reactivity of the chloro group in this compound makes it a valuable precursor for the synthesis of various pharmaceutical agents. The resulting 4-substituted-5-fluoropyrimidine core is a common motif in many kinase inhibitors and other therapeutic agents. The fluorine atom at the C5 position can significantly modulate the physicochemical and pharmacological properties of the final molecule, including its metabolic stability, binding affinity, and membrane permeability.

Conclusion

In this compound, the chloro group at the C4 position is significantly more reactive towards nucleophilic aromatic substitution than the fluoro group at the C5 position. This pronounced regioselectivity is a result of the combined effects of electronic activation at the C4 position by the ring nitrogen atoms and the lower bond dissociation energy of the C-Cl bond compared to the C-F bond. This predictable reactivity allows for the selective introduction of a wide range of nucleophiles at the C4 position, making this compound a highly valuable and versatile building block for the synthesis of complex, biologically active molecules in the pharmaceutical and agrochemical industries. Further research into quantifying the reactivity differences and exploring conditions for the potential activation of the C5-fluoro group could open up new avenues for the diversification of this important heterocyclic scaffold.

References

The Versatility of 4-Chloro-5-fluoropyrimidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoropyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, particularly the presence of a reactive chlorine atom and a fluorine atom on the pyrimidine ring, make it an attractive scaffold for medicinal chemists. The pyrimidine nucleus is a fundamental component of nucleic acids and is prevalent in numerous therapeutic agents, highlighting its significance in drug design. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, antifungal, and antiviral agents. We will delve into synthetic methodologies, quantitative biological data, and the underlying mechanisms of action of its derivatives.

Synthetic Applications of this compound

The reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse molecular architectures.

Synthesis of Voriconazole

A prominent application of a this compound derivative is in the synthesis of the broad-spectrum antifungal agent, Voriconazole. The key intermediate, 4-chloro-6-ethyl-5-fluoropyrimidine, is condensed with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to construct the core structure of the drug.

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol outlines a common method for the synthesis of the key Voriconazole intermediate.

Materials:

-

6-ethyl-5-fluoropyrimidin-4(3H)-one

-

Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Phosphoryl chloride (POCl₃)

-

3N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 6-ethyl-5-fluoropyrimidin-4(3H)-one (80 g) in a solvent mixture of dichloromethane (240 mL) and N,N-dimethylformamide (57.4 mL).

-

Add triethylamine (78.24 mL) to the solution.

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction mixture under reflux for 5 hours.

-

Cool the mixture to room temperature.

-

Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.

-

Extract the aqueous phase with dichloromethane (100 mL).

-

Combine the organic layers and wash with water (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.

Synthesis of 4-Amino-5-fluoropyrimidine Derivatives

The chloro group can be readily displaced by amines to generate a variety of 4-amino-5-fluoropyrimidine derivatives, which are key components of many biologically active compounds, including kinase inhibitors.

Experimental Protocol: General Procedure for the Synthesis of 2-amino-4-substituted-pyrimidine derivatives

This microwave-assisted synthesis provides an efficient route to 2-amino-4-chloro-pyrimidine derivatives.

Materials:

-

2-amino-4-chloro-pyrimidine

-

Substituted amine

-

Anhydrous propanol

-

Triethylamine

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

In a microwave reaction vial, combine 2-amino-4-chloro-pyrimidine (2 mmol) and anhydrous propanol (1 mL).

-

Add the substituted amine (2 mmol) and triethylamine (200 µL) to the stirring mixture.

-

Heat the reaction in a microwave reactor at 120-140°C for 15-30 minutes, monitoring completion by TLC.

-

After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following sections summarize their activities and present available quantitative data.

Anticancer Activity

Fluoropyrimidines are a well-established class of anticancer agents, with 5-fluorouracil (5-FU) being a cornerstone of chemotherapy for various solid tumors. The mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, leading to disruption of DNA synthesis and repair. Derivatives of this compound are being explored as novel anticancer agents with potentially improved efficacy and safety profiles.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity | IC₅₀ (µM) | Citation |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | Cytotoxic | 24.4 | [3] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | Cytotoxic | 25.4 | [3] |

| (S)-(4-chloro-2-fluorophenyl) (3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | NCI-H82 (Small Cell Lung Cancer) | cMYC/MYCN reduction | >50% at 1.0 µM | [4] |

| (S)-(4-chloro-2-fluorophenyl) (3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | SK-N-BE(2) (Neuroblastoma) | cMYC/MYCN reduction | >50% at 1.0 µM | [4] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cells in culture

-

96-well plates

-

Test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[5][6]

Antifungal Activity

As previously mentioned, 4-chloro-6-ethyl-5-fluoropyrimidine is a key precursor to Voriconazole. Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7] This disruption leads to the accumulation of toxic sterols and ultimately, fungal cell death.

Antiviral Activity

Fluorinated nucleoside analogs have long been a cornerstone of antiviral therapy. The incorporation of a 5-fluoropyrimidine moiety can lead to compounds that interfere with viral replication. These analogs can be phosphorylated within the cell to their active triphosphate forms, which can then inhibit viral polymerases or be incorporated into the growing viral nucleic acid chain, causing chain termination.

Table 2: Antiviral Activity of 5-Fluoropyrimidine Derivatives

| Compound | Virus | Cell Line | Activity | EC₅₀ (µM) | Citation |

| 2'-C-MeC | Norwalk virus (replicon) | HG23 | RNA level reduction | 1.3 | [8] |

| 2'-F-2'-C-MeC | Norwalk virus (replicon) | HG23 | RNA level reduction | 3.2 | [8] |

| β-D-N(4)-hydroxycytidine (NHC) | Norwalk virus (replicon) | HG23 | RNA level reduction | 1.5 | [8] |

| VV251 (4'-FlU prodrug) | SFTSV | Vero | Replication inhibition | 0.65 - 5.16 | [9] |

| VV251 (4'-FlU prodrug) | LCMV | Vero | Replication inhibition | 0.08 - 0.16 | [9] |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.

Inhibition of Thymidylate Synthase

The primary anticancer mechanism of 5-fluorouracil and its derivatives is the inhibition of thymidylate synthase (TS). 5-FU is metabolically converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

Experimental Protocol: Thymidylate Synthase Inhibition Assay

This assay measures the activity of thymidylate synthase by quantifying the release of tritium from [5-³H]dUMP.

Materials:

-

Cell lysate or purified thymidylate synthase

-

[5-³H]dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

Test compounds

-

Trichloroacetic acid (TCA)

-

Activated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the enzyme source, cofactor, and various concentrations of the test compound.

-

Initiate the reaction by adding [5-³H]dUMP.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction by adding TCA.

-

Add a suspension of activated charcoal to bind the unreacted [5-³H]dUMP.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the released tritium, using a scintillation counter.

-

Calculate the percentage of TS inhibition and determine the IC₅₀ value.

Kinase Inhibition

The pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. By modifying the substituents on the 4-amino-5-fluoropyrimidine core, it is possible to design selective inhibitors of various kinases implicated in cancer and other diseases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Purified kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

Test compounds

-

Assay buffer

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, assay buffer, and various concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the paper to remove unreacted ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antifungal, and antiviral agents. The ease of functionalization at the 4-position, combined with the electronic effects of the fluorine atom, allows for the fine-tuning of biological activity and pharmacokinetic properties. Further exploration of this privileged scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of diseases. This guide provides a foundational understanding for researchers looking to harness the potential of this compound in their drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in vitro evaluation of the anticancer activity of novel fluorinated thiazolo[4, 5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. researchtweet.com [researchtweet.com]

- 7. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. An orally available 4'-fluorouridine prodrug inhibits SFTSV and LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-5-fluoropyrimidine: A Keystone Building Block for Advanced Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Nucleoside analogs, synthetic molecules that mimic natural nucleosides, have emerged as a cornerstone in the development of potent antiviral and anticancer drugs. Central to the synthesis of a promising class of these analogs is the versatile building block, 4-chloro-5-fluoropyrimidine. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents, render it a highly reactive and valuable precursor for the creation of diverse and biologically active nucleoside derivatives. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of nucleoside analogs derived from this compound, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers in this dynamic field.

Chemical Properties and Reactivity

This compound is a halogenated pyrimidine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, while the fluorine atom at the 5-position enhances the electrophilicity of the pyrimidine ring and can modulate the biological activity of the final nucleoside analog.[1]

Synthesis of Nucleoside Analogs: The Glycosylation Reaction

The cornerstone of synthesizing nucleoside analogs from this compound is the N-glycosylation reaction, where a protected sugar moiety is coupled to the pyrimidine base. The Vorbrüggen glycosylation is a widely employed and effective method for this transformation. This reaction typically involves the coupling of a silylated heterocyclic base with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).

A general workflow for the synthesis and subsequent screening of novel nucleoside analogs is depicted below:

Experimental Protocols

General Protocol for Vorbrüggen Glycosylation of this compound

This protocol outlines the general steps for the synthesis of a protected 5-fluorocytidine analog. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Materials:

-

This compound

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Silylation of the Pyrimidine Base: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend this compound (1.0 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and heat the mixture to reflux until the solution becomes clear.

-

Glycosylation Reaction: Cool the solution to room temperature. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile. Add this solution to the silylated pyrimidine solution. Cool the reaction mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected nucleoside analog.

General Protocol for Deprotection

Materials:

-

Protected nucleoside analog

-

Methanolic ammonia (saturated at 0 °C)

-

Anhydrous methanol

Procedure:

-

Dissolve the protected nucleoside analog in anhydrous methanol.

-

Cool the solution to 0 °C and add a saturated solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography or recrystallization to yield the final deprotected nucleoside analog.

Quantitative Data

The following tables summarize representative data for nucleoside analogs derived from fluorinated pyrimidines. It is important to note that specific yields and spectral data will vary depending on the exact substrates and reaction conditions used.

Table 1: Representative Reaction Yields

| Nucleoside Analog | Starting Pyrimidine | Glycosylation Yield (%) | Deprotection Yield (%) |

| 5-Fluorocytidine | 4-Amino-5-fluoropyrimidine | 60-80 | 85-95 |

| 5-Fluorouridine | 5-Fluorouracil | 55-75 | 80-90 |

Table 2: Spectroscopic Data for a Representative 5-Fluoropyrimidine Nucleoside Analog (5-Fluorouridine)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| H-6 | ~7.9 | d | J = 6.5 |

| H-1' | ~5.9 | d | J = 4.0 |

| H-2' | ~4.3 | t | J = 4.5 |

| H-3' | ~4.2 | t | J = 5.0 |

| H-4' | ~4.1 | m | |

| H-5'a, H-5'b | ~3.8, ~3.7 | m | |

| ¹³C NMR | |||

| C-4 | ~158 | d | J(C,F) = 26 |

| C-2 | ~150 | s | |

| C-5 | ~140 | d | J(C,F) = 230 |

| C-6 | ~125 | d | J(C,F) = 33 |

| C-1' | ~90 | s | |

| C-4' | ~85 | s | |

| C-2' | ~74 | s | |

| C-3' | ~70 | s | |

| C-5' | ~61 | s |

Note: NMR data are approximate and can vary based on solvent and other experimental conditions.

Table 3: Biological Activity of Representative Fluoropyrimidine Nucleoside Analogs

| Compound | Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |

| Gemcitabine | Pancreatic Cancer (e.g., MiaPaCa-2) | MTT Assay | 0.01 - 1 | [2] |

| 5-Fluorouracil | Colon Cancer (e.g., HCT116) | MTT Assay | 1 - 10 | [2] |

| 5-Fluorocytidine | Various Cancer Lines | Proliferation Assay | Varies | [3] |

Mechanism of Action and Signaling Pathways

Nucleoside analogs derived from this compound typically exert their therapeutic effects by interfering with nucleic acid synthesis.[1] Upon entering the cell, these analogs are phosphorylated by cellular kinases to their active triphosphate forms.[4] These triphosphates can then act as competitive inhibitors of DNA or RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination and ultimately, apoptosis of rapidly dividing cancer cells or inhibition of viral replication.[2][4]

The mechanism of action for anticancer fluoropyrimidine nucleosides often involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[5] The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to a depletion of dTMP pools and subsequent disruption of DNA synthesis and repair.[5]

Conclusion

This compound stands as a pivotal starting material for the synthesis of a wide array of nucleoside analogs with significant potential in antiviral and anticancer therapies. Its strategic halogenation provides a handle for efficient glycosylation and subsequent chemical modifications, enabling the generation of diverse chemical libraries for drug discovery. The detailed protocols, quantitative data, and mechanistic insights provided in this guide aim to empower researchers to effectively utilize this versatile building block in the development of next-generation therapeutics. Further exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of the resulting nucleoside analogs will undoubtedly continue to drive innovation in this critical area of medicinal chemistry.

References

- 1. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological mechanisms underlying the interaction of the nucleoside analogue gemcitabine with the c-MET inhibitor tivantinib in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-Chloro-5-fluoropyrimidine in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Chloro-5-fluoropyrimidine in common organic solvents. Due to its role as a key building block in the synthesis of biologically active molecules, particularly antiviral and anticancer agents, understanding its solubility is critical for reaction optimization, formulation development, and purification processes.

Executive Summary

A comprehensive review of publicly available scientific literature, patents, and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While qualitative statements suggest moderate to high solubility in such solvents for similar compounds, specific numerical values (e.g., in g/L or mol/L) are not documented. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of this compound, enabling researchers to generate this critical data in-house. A logical workflow for this experimental determination is also presented.

Data on Solubility

As of the latest search, no specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, or dimethyl sulfoxide (DMSO) has been published in peer-reviewed literature or chemical supplier documentation.

Qualitative Assessment:

Based on the structure of this compound, which is a small, halogenated heterocyclic compound, it is anticipated to exhibit good solubility in a range of polar aprotic and polar protic organic solvents. The presence of the nitrogen atoms and the fluorine atom can engage in hydrogen bonding with protic solvents, while the overall polarity of the molecule would suggest favorable interactions with polar aprotic solvents. However, experimental verification is essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of a solid organic compound like this compound using the isothermal saturation method coupled with gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1°C)

-

Vials with screw caps or sealed flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, which should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the thermostatic bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. This ensures all residual solvent is removed.

-

Allow the dish to cool to room temperature in a desiccator before weighing it again.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the weight of the empty dish from the weight of the dish with the dry solid.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), based on the mass of the dissolved solid and the initial volume of the solvent used.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for Solubility Determination.

In-Depth Technical Guide: Safety and Handling of 4-Chloro-5-fluoropyrimidine

Audience: This document is intended for researchers, scientists, and drug development professionals who handle 4-Chloro-5-fluoropyrimidine in a laboratory or manufacturing setting.

Chemical and Physical Properties

The quantitative data presented below is for 4-Chloro-6-ethyl-5-fluoropyrimidine and should be considered indicative for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClFN₂ | [1] |

| Molecular Weight | 160.58 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 211 °C | [3] |

| Flash Point | 81 °C | [3] |

| Density | 1.286 g/cm³ | [3] |

| Refractive Index | 1.4962 | [3] |

Hazard Identification and GHS Classification

Based on the data for its ethyl-substituted analog, this compound is anticipated to be a hazardous substance with the following GHS classifications:

| Hazard Class | Hazard Statement |

| Combustible Liquid | H227: Combustible liquid[3] |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][4] |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage[3] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[4] |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage[5] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[3] |

Signal Word: Danger

Safe Handling and Storage

Personal Protective Equipment (PPE)

To ensure personnel safety, the following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles and a full-face shield are required.[5] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use.[5] |

| Body Protection | A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.[5] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood or if aerosolization is possible.[6] |

Engineering Controls

Proper engineering controls are the primary means of minimizing exposure risk:

| Control Measure | Description |

| Ventilation | All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] |

| Safety Equipment | An operational eyewash station and safety shower must be in close proximity to the workstation.[6] |

Storage and Incompatibilities

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] The recommended storage temperature is between 2-8°C under an inert atmosphere.[7]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure:

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use a water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[3]

-

Hazardous Combustion Products : Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[3]

-

Protective Equipment for Firefighters : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

Accidental Release Measures

-

Personal Precautions : Evacuate the area and prevent entry of unnecessary personnel. Wear the prescribed PPE. Eliminate all sources of ignition.[6]

-

Environmental Precautions : Prevent the chemical from entering drains or waterways.[5]

-

Containment and Cleaning : Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

Experimental Protocols

The following is a generalized experimental protocol for a reaction involving a chloro-fluoropyrimidine derivative. This should be adapted and optimized for specific research needs.

Example: Nucleophilic Substitution Reaction

-

Reaction Setup : A dry, three-necked, round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.

-

Reagent Addition : The flask is charged with this compound (1 equivalent) and a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile).

-

A nucleophile (e.g., a primary or secondary amine, 1.1 equivalents) is added to the stirred solution.

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring : The reaction is heated to a specified temperature (e.g., 80°C) and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification : The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization : The structure and purity of the final product are confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Visualizations

The following diagrams provide a visual representation of a standard laboratory safety workflow and a typical chemical reaction involving a chloro-fluoropyrimidine.

Caption: A logical workflow for safely conducting chemical experiments.

Caption: A representative reaction pathway for this compound.

References

- 1. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine [cymitquimica.com]

- 3. aksci.com [aksci.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 137234-74-3 Name: 4-chloro-6-ethyl-5-fluoropyrimidine [xixisys.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. fishersci.dk [fishersci.dk]